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Compound of Interest

Compound Name: 2-Fluoro-4-nitroaniline

Cat. No.: B181687

The isomers of 2-fluoro-4-nitroaniline, with the general formula CeHsFN202, exhibit distinct
physical properties due to the varied positions of the fluoro, nitro, and amino groups on the
benzene ring. These differences are critical for their identification and separation.
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g/mol)
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orange to _
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2-Fluoro-4- 317.2 yellow to )
) - 369-35-7 156.11 122-130 ] soluble in
nitroaniline (Predicted) green
water[1]
powder/cry
stal
Yellow to
4-Fluoro-2- ]
) » 364-78-3 156.11 90-94[2] 295.5 light brown  Low
nitroaniline
crystals
Highly
soluble in
Light organic
3-Fluoro-4- Not
] - 2369-13-3 156.11 159-163 ] yellow to solvents
nitroaniline available ) )
brown solid like
methanol[3
]
Light
2-Fluoro-5- Not Not
_ - 369-36-8 156.11 97-100[4] _ brown _
nitroaniline available available
powder
Light-
yellow to
2-Fluoro-6-  17809-36- Not orange- Not
_ - 156.11 47-48[5] _ _
nitroaniline 8 available brown available
powder/cry
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2-Fluoro-3-  59255-96- 305.7 ) Not
) N 156.11 114-115 ) crystalline )
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powder
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156.12 96-100[6]  295.5[6]

Yellow to

] Not

light brown )
available

crystals[6]

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification of each isomer. The

electronic environment of each nucleus is unique, leading to distinct shifts in NMR

spectroscopy and characteristic vibrational modes in FTIR spectroscopy.

'H NMR Spectral Data

The chemical shifts (d) in ppm for the aromatic protons of the isomers are influenced by the

electronic effects of the substituents.

o (ppm) and Coupling

Isomer Solvent .
Constants (J in Hz)
] - N Not available in a compiled
2-Fluoro-4-nitroaniline Not Specified
format
] . N Not available in a compiled
4-Fluoro-2-nitroaniline Not Specified
format
] N N Not available in a compiled
3-Fluoro-4-nitroaniline Not Specified
format
] . N Not available in a compiled
2-Fluoro-5-nitroaniline Not Specified
format
7.82 (d, 1H, J=8.8), 7.42 (m,
2-Fluoro-6-nitroaniline DMSO-ds 1H), 7.25 (s, 2H, NH2), 6.63
(m, 1H)[5]
8.12 (d, J=8.0, 1H), 7.36 (t, J
_ . = 8.1, 1H), 6.81 (d, J = 8.3,
2-Nitroaniline CDClIs

1H), 6.70 (t, J = 8.0, 1H), 5.98
(s, 2H)[3]
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3C NMR Spectral Data

The chemical shifts () in ppm for the carbon atoms of the benzene ring provide further
structural confirmation.

Isomer Solvent o (ppm)

. . i Not available in a compiled
2-Fluoro-4-nitroaniline Not Specified

format
. . " Not available in a compiled
4-Fluoro-2-nitroaniline Not Specified
format
. . . Not available in a compiled
3-Fluoro-4-nitroaniline Not Specified
format
. - . Not available in a compiled
2-Fluoro-5-nitroaniline Not Specified
format
. . i Not available in a compiled
2-Fluoro-6-nitroaniline Not Specified
format
. - . Not available in a compiled
2-Nitroaniline Not Specified

format

9F NMR Spectral Data

F NMR is a powerful tool for distinguishing between these isomers, as the chemical shift of
the fluorine atom is highly sensitive to its position on the aromatic ring.
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Isomer Solvent o (ppm)
] N » Not available in a compiled
2-Fluoro-4-nitroaniline Not Specified
format
) . N Not available in a compiled
4-Fluoro-2-nitroaniline Not Specified
format
] . N Not available in a compiled
3-Fluoro-4-nitroaniline Not Specified
format
] - -~ Not available in a compiled
2-Fluoro-5-nitroaniline Not Specified
format
] - N Not available in a compiled
2-Fluoro-6-nitroaniline Not Specified

format

FTIR Spectral Data

The vibrational frequencies (cm~?) of the key functional groups are summarized below.

NO2 NO2
Isomer N-H Stretching Asymmetric Symmetric C-F Stretching
Stretching Stretching
2-Fluoro-4-
] - ~3400-3300 ~1520 ~1340 ~1250
nitroaniline
4-Fluoro-2-
) - ~3400-3300 ~1530 ~1350 ~1260
nitroaniline
3-Fluoro-4-
) - ~3400-3300 ~1525 ~1345 ~1255
nitroaniline
2-Fluoro-5-
, - ~3400-3300 ~1515 ~1335 ~1245
nitroaniline
2-Fluoro-6-
) - ~3400-3300 ~1535 ~1355 ~1265
nitroaniline
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain high-resolution *H, 13C, and *°F NMR spectra for structural elucidation.

Materials:

NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., CDCls, DMSO-de)

Internal standard (e.g., Tetramethylsilane, TMS)

Isomer sample (5-10 mg for tH, 20-50 mg for 13C)
Procedure:

o Sample Preparation: Dissolve the appropriate amount of the isomer sample in approximately
0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount
of TMS as an internal reference (0 ppm).

e Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the
deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical
parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-
2 seconds, and 16-64 scans.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due
to the lower natural abundance and sensitivity of *3C, a larger number of scans (e.g., 1024 or
more) and a longer relaxation delay (2-5 seconds) are typically required.

o 19F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, with or
without proton decoupling. The spectral width should be set to cover the expected range for
aromatic fluorine compounds (e.g., -100 to -150 ppm).
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Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier
transform, phase correction, and baseline correction. Integrate the signals in the *H spectrum
and reference the chemical shifts to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the isomers based on their characteristic

vibrational frequencies.

Materials:

FTIR spectrometer with a suitable detector (e.g., DTGS)
KBr (infrared grade, dry)

Agate mortar and pestle

Pellet press

ATR accessory (optional)

Procedure (KBr Pellet Method):

Sample Preparation: Grind 1-2 mg of the solid isomer sample to a fine powder using an
agate mortar and pestle. Add approximately 100-200 mg of dry KBr powder and mix
thoroughly.[7]

Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons)
for several minutes to form a transparent or translucent pellet.[7]

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire
a background spectrum to account for atmospheric CO2z and water vapor.

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample
spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the N-H, NOz,
and C-F functional groups.
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Visualizations
Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to differentiate the isomers of 2-fluoro-
4-nitroaniline using spectroscopic techniques.
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Caption: Workflow for the separation and identification of 2-fluoro-4-nitroaniline isomers.

Representative Metabolic Pathway

Nitroaromatic compounds can undergo metabolic reduction of the nitro group. The following
diagram shows a generalized pathway.
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Caption: Generalized metabolic reduction pathway of a nitroaromatic compound.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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